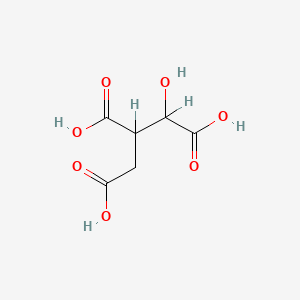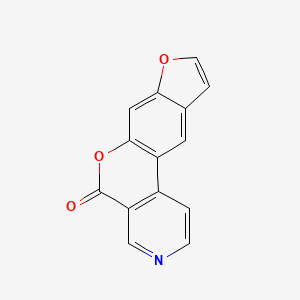
Pyrido(3,4-c)psoralen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[3,4-c]psoralen is a furanocoumarin.
Wissenschaftliche Forschungsanwendungen
Photobiological Activity in Mammalian Cells
Pyrido(3,4-c)psoralen (PyPs) has been studied for its photobiological activity in mammalian cells. Research compared its effects with those of 8-methoxypsoralen (8-MOP), a reference compound, highlighting its potential applications in understanding cellular responses to photoinduced changes (Papadopoulo, Averbeck & Moustacchi, 1986).
Photochemotherapy Studies
Pyrido(3,4-C)psoralen (PP) and its derivatives have been evaluated for photochemotherapy applications, particularly for decreasing acute side effects and genotoxic hazards associated with PUVA therapy. Studies have shown their effective interaction with DNA and promising potential in inducing lethal effects and mitochondrial damage in yeast, highlighting their relevance in photochemotherapy research (Dubertret et al., 1985).
Photophysical Properties and DNA Interaction
Research has focused on the photophysical properties of Pyrido(3,4-c)psoralen, including its absorption, fluorescence emission, and photostability. Studies indicate its ability to form non-covalent dark complexes with DNA and its photobinding capacity, which are crucial for understanding its interactions at the molecular level (Blais et al., 1984).
Photoreactivity and Repair in Yeast
Pyrido(3,4-c) 7 methylpsoralen (MePyPs) has been investigated for its photoaffinity towards DNA and its repair mechanisms in yeast. This study provides insights into its phototoxicity and potential for photochemotherapeutic use, emphasizing its high photoaffinity for DNA (Magaña-Schwencke & Moustacchi, 1985).
Correlation with Photophysical Properties and Lethal Effects
Research has also explored the correlation between the triplet photophysical properties of Pyrido(3,4-c)psoralen and its photosensitization effects in yeast. This study contributes to understanding the role of photoadditions to DNA as a source of lethal effects induced by Pyrido(3,4-c)psoralen in vivo (Ronfard-Haret et al., 1987).
Comparative Studies with Other Psoralens
Comparative studies have been conducted to assess the photobiological effects of Pyrido(3,4-c)psoralen in yeast, particularly in inducing lethal and mutagenic effects. These studies highlight its higher capacity to induce lethal effects compared to other psoralens, providing valuable insights for its potential therapeutic applications (Averbeck et al., 1985).
Eigenschaften
CAS-Nummer |
85878-62-2 |
|---|---|
Produktname |
Pyrido(3,4-c)psoralen |
Molekularformel |
C14H7NO3 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
9,13-dioxa-5-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |
InChI |
InChI=1S/C14H7NO3/c16-14-11-7-15-3-1-9(11)10-5-8-2-4-17-12(8)6-13(10)18-14/h1-7H |
InChI-Schlüssel |
PMLPQOIOSQFFPW-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C3=C(C=C4C(=C3)C=CO4)OC2=O |
Kanonische SMILES |
C1=CN=CC2=C1C3=C(C=C4C(=C3)C=CO4)OC2=O |
Andere CAS-Nummern |
85878-62-2 |
Synonyme |
pyrido(3,4-c)psoralen |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,5R,6R)-N-[6-[[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]hexyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide](/img/structure/B1196389.png)
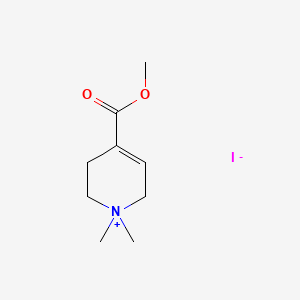
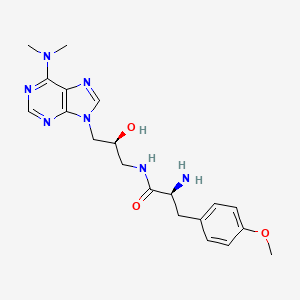
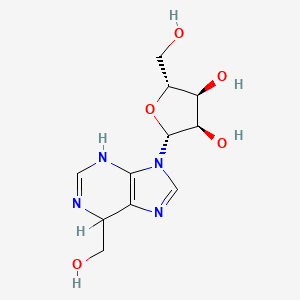
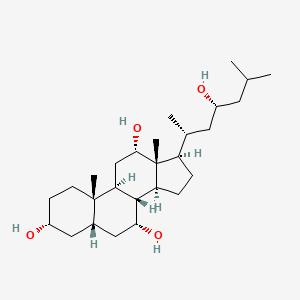
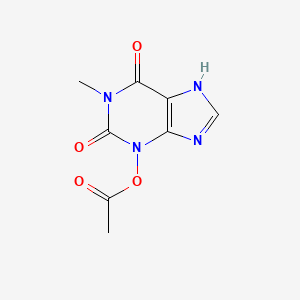

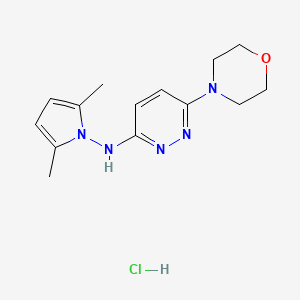
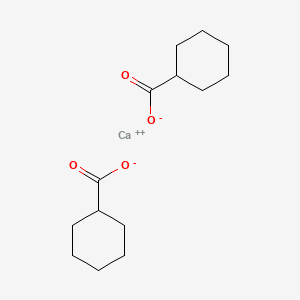
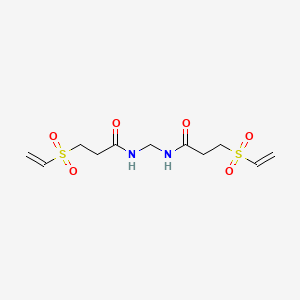
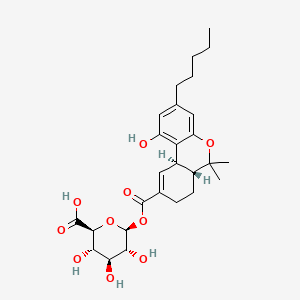
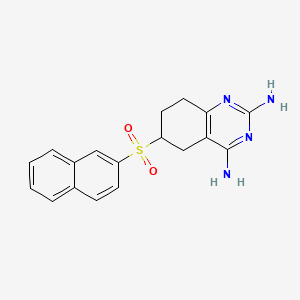
![N-[(3S,9S,11R,18S,20R,21S,24S,25S)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxypropyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1S)-1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1196411.png)
